molecular formula C21H23N3O2 B2716670 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide CAS No. 1797022-07-1

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide

Cat. No.: B2716670
CAS No.: 1797022-07-1
M. Wt: 349.434
InChI Key: UCLGGEGQYPGHTK-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring substituted with a methoxy group, attached to a phenyl ring, which is further connected to an indole-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through various cyclization reactions, often involving the use of esters of 3-oxocarboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents like halogens or nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carboxamide can produce an amine derivative.

Scientific Research Applications

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide is unique due to the presence of the methoxypiperidine moiety, which can influence its pharmacokinetic properties and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-18-6-4-12-24(14-18)17-10-8-16(9-11-17)22-21(25)20-13-15-5-2-3-7-19(15)23-20/h2-3,5,7-11,13,18,23H,4,6,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGGEGQYPGHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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